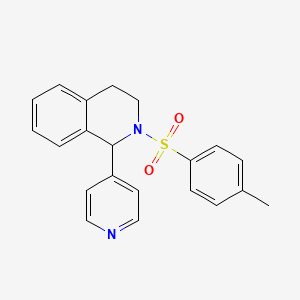

2-(4-甲苯磺酰基)-1-吡啶-4-基-3,4-二氢-1H-异喹啉

描述

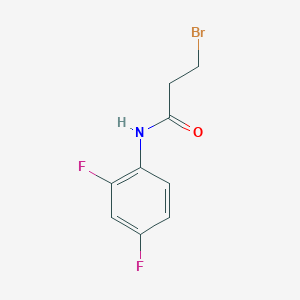

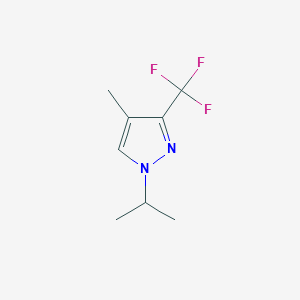

The compound "2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline" is a heterocyclic molecule that contains several functional groups and structural motifs of interest in medicinal chemistry and synthetic organic chemistry. The sulfonyl group attached to the aromatic ring and the dihydroisoquinoline core are particularly noteworthy as they are commonly found in compounds with various biological activities.

Synthesis Analysis

The synthesis of related hexahydroquinolines has been achieved using a novel Bronsted acidic ionic liquid, sulfonic acid functionalized pyridinium chloride, as a catalyst . This method provides a highly efficient, homogeneous, and reusable catalytic system for the preparation of such compounds under solvent-free conditions. Similarly, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been reported using a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3, which could be further reduced to dihydroisoquinolinone derivatives . These methods highlight the potential pathways for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine], has been successfully synthesized using an N-sulfonyl Pictet–Spengler reaction, which indicates the utility of the sulfonyl group as both an activating and protecting group . This suggests that the sulfonyl group in the target compound may also play a crucial role in its chemical behavior and stability.

Chemical Reactions Analysis

The reactivity of the sulfonyl group is further exemplified in the synthesis of various heterocyclic compounds, where it has been used to create sulfonylbiscompounds with a range of biologically active moieties . Additionally, the cycloaddition of N-sulfonylpyridinium imides with acetylenedicarboxylates has been shown to yield pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives , demonstrating the versatility of sulfonyl-containing heterocycles in chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline" are not directly reported, the properties of similar compounds can provide insights. For instance, the use of N-sulfonic acid pyridinium chloride in the synthesis of substituted 2,3-dihydroquinazoline-4(1H)-ones under solvent-free conditions suggests that the sulfonyl group can impart solubility and potentially influence the melting point and stability of the compound . The synthesis of 2-amino-H-pyrazolo[5,1-a]isoquinolines through a multicatalytic process also indicates that the compound may exhibit good solubility in organic solvents and could be amenable to various catalytic transformations .

科学研究应用

合成与化学反应

报道了一种使用 N-(2-硝基苯基)磺酰基作为 Pictet-Spengler 反应中的活化和保护基团来合成各种取代的 2,3-二氢-1H-螺[异喹啉-4,4'-哌啶] 的方法,展示了一种生产异喹啉衍生物的高产率工艺 (刘建等,2006)。

已经使用 4-甲基-2-苯基-1,2-二氢-6-氧代-5-吡啶-碳腈作为起始原料合成了一系列吡啶和稠合吡啶衍生物,包括异喹啉衍生物。这些合成工艺是生产具有潜在生物应用的一系列衍生物的关键 (Al-Issa, S. A., 2012)。

对吡唑并[3,4-c]异喹啉和六氢环庚并[d]吡唑并[3,4-b]吡啶的合成进行了研究,显示了在特定氮位置烷基化这些化合物的潜力,这对于在药物化学中创建靶向分子可能具有重要意义 (Dyachenko, I. V. et al., 2013)。

对含有 1-[(4-甲苯磺酰胺基)-2-[(2-吡啶亚甲基)氨基]苯的金属配合物的结构表征的研究证明了在各种化学应用中使用这些配合物的潜力,可能包括催化或材料科学 (Sousa, A. et al., 2001)。

生物学和药理学应用

已研究含磺酰胺基喹唑啉咪唑的氟取代苯并噻唑的合成,以了解其潜在的抗菌、抗炎、抗惊厥和驱虫活性。这表明这些化合物具有广泛的可能的药理学应用 (Patel, Snehal 等,2009)。

已经合成了一系列具有潜在抗氧化、抗菌和抗结核活性的嘧啶-氮杂丁酮类似物。这些发现表明这些化合物在设计新的治疗剂中具有相关性 (Chandrashekaraiah, M. et al., 2014)。

已经探索了 4-(3,4-二氢-1H-异喹啉-2-基)-吡啶和喹啉的合成作为有效的 NR1/2B 亚型选择性 NMDA 受体拮抗剂,表明它们在神经系统疾病或作为神经保护剂中的潜在用途 (Büttelmann, B. et al., 2003)。

作用机制

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . These compounds have also shown potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds have been studied using molecular docking . These studies can provide insights into how these compounds interact with their targets and the resulting changes.

Biochemical Pathways

Similar compounds have been shown to have significant activity againstMycobacterium tuberculosis and Plasmodium berghei , suggesting that they may affect the biochemical pathways of these organisms.

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis and Plasmodium berghei . This suggests that these compounds may have a significant impact on the cellular functions of these organisms.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .

安全和危害

未来方向

属性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-16-6-8-19(9-7-16)26(24,25)23-15-12-17-4-2-3-5-20(17)21(23)18-10-13-22-14-11-18/h2-11,13-14,21H,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBIWCPDWRCKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80414267 | |

| Record name | 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7062-95-5 | |

| Record name | 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3031717.png)

![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)